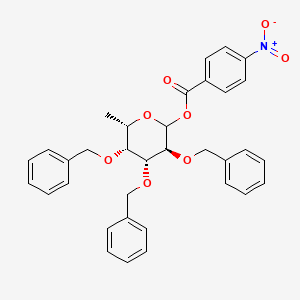

2,3,4-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-L-fucopyranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3,4-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-L-fucopyranose is a complex organic compound that belongs to the class of fucopyranoses It is characterized by the presence of benzyl and nitrobenzoyl groups attached to the fucopyranose ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-L-fucopyranose typically involves multiple steps, starting from L-fucose. The key steps include:

Protection of Hydroxyl Groups: The hydroxyl groups of L-fucose are protected using benzyl groups through benzylation reactions.

Introduction of Nitrobenzoyl Group: The 4-nitrobenzoyl group is introduced through an esterification reaction with 4-nitrobenzoyl chloride.

Purification: The final product is purified using chromatographic techniques to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-L-fucopyranose can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the nitro group to an amino group.

Substitution: The benzyl and nitrobenzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could introduce carboxyl or aldehyde groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Anticancer Research :

- The compound has been investigated for its potential role as a ligand in targeted drug delivery systems aimed at cancer cells. Its ability to bind selectively to specific receptors on cancer cells enhances the efficacy of chemotherapeutic agents while minimizing side effects on healthy tissues.

-

Glycosylation Reactions :

- 2,3,4-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-L-fucopyranose serves as a glycosyl donor in synthetic organic chemistry. It facilitates the formation of glycosidic bonds, which are crucial in the synthesis of complex carbohydrates and glycoconjugates that play vital roles in biological processes.

Drug Delivery Systems

The compound's structural characteristics make it suitable for use in nanoparticle-based drug delivery systems. Key studies have demonstrated its effectiveness in enhancing the solubility and stability of poorly soluble drugs:

- Nanoparticle Formulation :

Biochemical Research

-

Cellular Interaction Studies :

- The compound has been utilized in research to study cell-surface interactions. Its ability to mimic natural glycan structures allows researchers to investigate how cells recognize and respond to glycan signals, which is essential for understanding cell adhesion and signaling pathways.

-

In Vitro Studies :

- In vitro experiments have shown that derivatives of this compound can modulate enzyme activity involved in metabolic pathways, highlighting its potential as a biochemical tool for studying enzymatic functions and interactions.

Case Studies

Wirkmechanismus

The mechanism of action of 2,3,4-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-L-fucopyranose depends on its specific application. In biological systems, it may interact with proteins or enzymes through its functional groups, affecting their activity or stability. The benzyl and nitrobenzoyl groups can participate in various molecular interactions, influencing the compound’s overall behavior.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3,4-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-D-xylopyranose: Similar structure but with a different sugar backbone.

2,3,4-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-L-galactopyranose: Another similar compound with a different sugar moiety.

Uniqueness

2,3,4-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-L-fucopyranose is unique due to its specific combination of benzyl and nitrobenzoyl groups attached to the L-fucopyranose ring

Biologische Aktivität

2,3,4-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-L-fucopyranose is a fucosylated compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, mechanism of action, and potential therapeutic applications.

Chemical Structure

The compound is characterized by a complex structure that includes multiple benzyl groups and a nitrobenzoyl moiety attached to a fucopyranose unit. The structural formula can be represented as follows:

- Molecular Formula : C27H30O5

- Molecular Weight : 430.53 g/mol

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown IC50 values in the micromolar range against HepG2 and MDA-MB-231 cell lines, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 | 15.0 | Induces apoptosis via caspase activation |

| MDA-MB-231 | 39.0 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through multiple pathways.

The mechanism of action of this compound appears to involve:

- Inhibition of Protein Kinases : The compound has been reported to inhibit key protein kinases involved in cancer progression, such as AKT and STAT3, which play crucial roles in cell survival and proliferation.

- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.

- Induction of Apoptosis : The activation of caspases leads to programmed cell death, which is essential for eliminating cancerous cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

-

Study on HepG2 Cells :

- Conducted to evaluate the cytotoxic effects of this compound.

- Results showed significant inhibition of cell viability after 48 hours of treatment with an IC50 of 15 µM.

- Mechanistic studies indicated that apoptosis was mediated by the activation of caspase-3 and downregulation of Bcl-2.

-

Combination Therapy with Cisplatin :

- A synergistic effect was observed when combined with cisplatin in NCI-H1975 non-small-cell lung carcinoma cells.

- The combination therapy resulted in enhanced cytotoxicity compared to either agent alone.

Eigenschaften

IUPAC Name |

[(3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H33NO8/c1-24-30(39-21-25-11-5-2-6-12-25)31(40-22-26-13-7-3-8-14-26)32(41-23-27-15-9-4-10-16-27)34(42-24)43-33(36)28-17-19-29(20-18-28)35(37)38/h2-20,24,30-32,34H,21-23H2,1H3/t24-,30+,31+,32-,34?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWKKDQDBGGPFW-DPCMSISUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H33NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.